Cas no 83751-12-6 (ethyl 2,3-dihydro-1-benzofuran-5-carboxylate)

Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its benzofuran core structure. This compound exhibits stability under standard conditions, making it suitable for various chemical transformations. Its ester functionality allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and material science. The dihydrobenzofuran scaffold contributes to its utility in constructing biologically active molecules, often serving as a key precursor in heterocyclic chemistry. The ethyl ester group enhances solubility in common organic solvents, facilitating straightforward purification and handling. This compound is commonly employed in research settings for developing novel compounds with potential therapeutic or functional properties.
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate structure
83751-12-6 structure
Product Name:ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
CAS No:83751-12-6
MF:C11H12O3
MW:192.211183547974
MDL:MFCD06204418
CID:1090743
PubChem ID:60744663
Update Time:2025-05-23

ethyl 2,3-dihydro-1-benzofuran-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,3-dihydrobenzofuran-5-carboxylate
    • ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
    • 5-Benzofurancarboxylic acid, 2,3-dihydro-, ethyl ester
    • Ethyl 2,3-dihydro-5-benzofurancarboxylate (ACI)
    • 2,3-Dihydrobenzofuran-5-carboxylic acid ethyl ester
    • DB-141981
    • 2,3-Dihydro-benzofuran-5-carboxylic acid ethyl ester
    • AKOS009228779
    • DS-7699
    • N11800
    • 83751-12-6
    • MFCD06204418
    • SY121343
    • DTXSID90733996
    • Ethyl2,3-dihydrobenzofuran-5-carboxylate
    • MDL: MFCD06204418
    • Inchi: 1S/C11H12O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-4,7H,2,5-6H2,1H3
    • InChI Key: RDFGKEYAPCVISE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(OCC2)=CC=1)OCC

Computed Properties

  • Exact Mass: 192.078644241g/mol
  • Monoisotopic Mass: 192.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 309.8±21.0°C at 760 mmHg
  • Flash Point: 126.5±16.7 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

ethyl 2,3-dihydro-1-benzofuran-5-carboxylate Security Information

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ethyl 2,3-dihydro-1-benzofuran-5-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium methoxide ,  Magnesium Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  24 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Copper-Catalyzed Reductive Cross-Coupling of Nonactivated Alkyl Tosylates and Mesylates with Alkyl and Aryl Bromides
Liu, Jing-Hui; et al, Chemistry - A European Journal, 2014, 20(47), 15334-15338

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (functionalized in to cobalt oxide core shell supported on silica) ,  Silica Solvents: Tetrahydrofuran ;  24 h, 50 bar, 135 °C
Reference
Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes
Zhou, Bei; et al, Angewandte Chemie, 2023, 62(10),

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 d, 55 °C
2.1 Reagents: Lithium methoxide ,  Magnesium Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  24 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
Copper-Catalyzed Reductive Cross-Coupling of Nonactivated Alkyl Tosylates and Mesylates with Alkyl and Aryl Bromides
Liu, Jing-Hui; et al, Chemistry - A European Journal, 2014, 20(47), 15334-15338

ethyl 2,3-dihydro-1-benzofuran-5-carboxylate Raw materials

ethyl 2,3-dihydro-1-benzofuran-5-carboxylate Preparation Products

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Amadis Chemical Company Limited
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(CAS:83751-12-6)ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
Order Number:A1054191
Stock Status:in Stock
Quantity:10.0g/25.0g/50.0g/100.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:39
Price ($):212.0/424.0/806.0/1531.0
Email:sales@amadischem.com

Additional information on ethyl 2,3-dihydro-1-benzofuran-5-carboxylate

Ethyl 2,3-Dihydro-1-Benzofuran-5-Carboxylate: A Comprehensive Overview

Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate (CAS No: 83751-12-6) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. In this article, we delve into the structural characteristics, synthesis methods, pharmacological properties, and recent advancements related to ethyl 2,3-dihydro-1-benzofuran-5-carboxylate.

The molecular structure of ethyl 2,3-dihydro-1-benzofuran-5-carboxylate is characterized by a benzofuran ring system with an ethoxy group attached at the 5-position. The benzofuran moiety is a bicyclic structure consisting of a benzene ring fused to a furan ring. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.

One of the key areas of research involving ethyl 2,3-dihydro-1-benzofuran-5-carboxylate is its synthesis and modification. Researchers have explored various synthetic routes to access this compound, including oxidative coupling reactions and ring-closing metathesis. These methods not only provide efficient pathways for the preparation of the compound but also allow for functional group diversification, enabling the exploration of its derivatives. For instance, recent work has focused on the introduction of substituents at specific positions on the benzofuran ring to enhance bioavailability or improve pharmacokinetic profiles.

The pharmacological properties of ethyl 2,3-dihydro-1-benzofuran-5-carboxylate have been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase (COX) enzymes. Additionally, this compound has shown promise in anticancer studies, where it exhibits selective cytotoxicity against certain cancer cell lines. These findings underscore the importance of further research into its therapeutic applications.

Another area of interest is the environmental impact and degradation pathways of ethyl 2,3-dihydro-1-benzofuran-5-carboxylate. As concerns about chemical pollution grow, understanding how such compounds behave in natural environments becomes crucial. Recent investigations have revealed that this compound undergoes biodegradation under specific conditions, which is a positive indicator for its environmental safety.

In conclusion, ethyl 2,3-dihydro-1-benzofuran-5-carboxylate (CAS No: 83751-12-6) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure provides a foundation for innovative research in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound remains a focal point for scientific exploration.

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Amadis Chemical Company Limited
(CAS:83751-12-6)ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
A1054191
Purity:99%/99%/99%/99%
Quantity:10.0g/25.0g/50.0g/100.0g
Price ($):212.0/424.0/806.0/1531.0
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